Here's how it works:
For example, HA-15N has been used to:
Beyond its role in biological research, HA-15N also finds applications in organic chemistry.
Hydroxylamine-15N hydrochloride is an isotopically labeled derivative of hydroxylamine hydrochloride. The nitrogen atom (N) is enriched with the isotope nitrogen-15 (¹⁵N). This compound functions as a mild reducing agent in various organic and inorganic chemical reactions [].
The molecule consists of hydroxylamine (NH₂OH) linked to a hydrochloric acid (HCl) moiety. The key features include:
One primary application of hydroxylamine-15N hydrochloride is as a derivatizing agent in isotope-aided analytical techniques like mass spectrometry []. The ¹⁵N isotope allows researchers to distinguish the labeled molecule from other components in a mixture.
Here's an example of a derivatization reaction using hydroxylamine-15N hydrochloride (generic structure represented as R-C=O):
R-C=O + NH₂OH-¹⁵HCl → R-¹⁵NHOH + H₂O + HCl []
The carbonyl group (C=O) is converted to an oxime (R-¹⁵NHOH) with the ¹⁵N incorporated into the molecule.
Hydroxylamine-15N hydrochloride should be handled with care following standard laboratory safety protocols for chemicals. Safety Data Sheets (SDS) provide detailed information on specific hazards and handling procedures.
The biological activity of hydroxylamine-15N hydrochloride is notable for its role in biochemical processes:
Several methods exist for synthesizing hydroxylamine-15N hydrochloride:
Hydroxylamine-15N hydrochloride has diverse applications across various fields:
Studies on the interactions of hydroxylamine-15N hydrochloride reveal its potential effects on biological systems:
Several compounds share similarities with hydroxylamine-15N hydrochloride, each possessing unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Hydroxylamine | H₃N₃O | Non-labeled version; used widely as a reducing agent. |
Hydroxylammonium chloride | ClH₄N₁O | Similar structure; often used interchangeably with hydroxylamine hydrochloride. |
Aminooxyacetic acid | C₂H₇NO₂ | Contains an aminooxy group; used in bioconjugation reactions. |
2-Aminoethanol | C₂H₇NO | Commonly used as a building block in organic synthesis. |
Hydrazine | N₂H₄ | Strong reducing agent; used in rocket fuel and pharmaceuticals. |
Hydroxylamine-15N hydrochloride's uniqueness lies in its isotopic labeling, which allows for precise tracking in biochemical studies, distinguishing it from non-labeled counterparts and other amine derivatives .
Hydrolytic methods leverage the controlled breakdown of nitrogen-enriched precursors to yield hydroxylamine-15N hydrochloride. A prominent route involves the acid-catalyzed hydrolysis of 15N-nitromethane (CH₃¹⁵NO₂), where hydrochloric acid (HCl) facilitates the conversion:
$$ \text{CH}3^{15}\text{NO}2 + \text{HCl} + \text{H}2\text{O} \rightarrow \text{H}2^{15}\text{NOH} \cdot \text{HCl} + \text{HCOOH} $$
This reaction typically occurs at 100–120°C under reflux, achieving >90% conversion of nitromethane within 4 hours in homogeneous systems. The addition of formic acid (a by-product) eliminates phase separation, enhancing reaction efficiency and reducing side products like ammonium chloride.
Key parameters include:
This method is favored for its scalability and compatibility with continuous flow systems (discussed in Section 1.4).
Catalytic reduction enables the direct incorporation of 15N into hydroxylamine frameworks. Two approaches dominate:
Gold and zinc phthalocyanine (ZnPc) catalysts selectively reduce nitrate (¹⁵NO₃⁻) or nitrite (¹⁵NO₂⁻) to hydroxylamine-15N hydrochloride. For example, ZnPc-modified electrodes achieve a Faradaic efficiency of 53% for NH₂¹⁵OH at current densities exceeding 270 mA cm⁻². The mechanism involves sequential proton-coupled electron transfers:
$$ \text{NO}3^- + 6\text{H}^+ + 4e^- \rightarrow \text{NH}2\text{OH} + 2\text{H}_2\text{O} $$
Cobalt- and nickel-cyclam complexes further enhance selectivity, suppressing over-reduction to ammonia.
Engineered heme proteins, such as Pyrobaculum arsenaticum protoglobin, catalyze the reduction of hydroxylammonium chloride (¹⁵NH₂OH·HCl) via radical intermediates. Directed evolution has optimized these enzymes for benzylic C–H amination, achieving turnover frequencies of 7.5 s⁻¹.
Solid-phase synthesis minimizes impurities by immobilizing intermediates on resin supports. A validated protocol involves:
This method achieves >95% purity and is adaptable to combinatorial libraries, enabling high-throughput screening.
Continuous flow reactors address batch process limitations (e.g., thermal runaway, inhomogeneity). In a stop-flow microtube reactor:
Electrodialysis-coupled systems further enhance efficiency by integrating hydroxylamine protonation and separation. For instance, triple-chamber stacks achieve 67.59% yield of hydroxylamine sulfate, demonstrating feasibility for ¹⁵N-labeled variants.
Archaeal ammonia oxidation represents a critical yet poorly understood node in the nitrogen cycle. Hydroxylamine-¹⁵N hydrochloride has been instrumental in verifying that ammonia-oxidizing archaea (AOA) such as Nitrosopumilus maritimus produce hydroxylamine as an intermediate during NH₃ oxidation to NO₂⁻. Isotopic tracing experiments using ¹⁵N-labeled hydroxylamine demonstrated its rapid conversion to nitrite and nitrous oxide (N₂O), with mass spectrometry revealing ¹⁵N enrichment patterns consistent with a bifurcated oxidation pathway [4].
Key findings include:
Table 1: Comparative features of bacterial vs. archaeal ammonia oxidation pathways
Feature | Bacterial Pathway | Archaeal Pathway |
---|---|---|
Initial enzyme | Ammonia monooxygenase (AMO) | Divergent AMO homolog |
Hydroxylamine fate | Converted to NO via HAO | Partially oxidized to N₂O |
¹⁵N recovery in N₂O | <5% | 15-23% [4] |
The enzymatic machinery processing hydroxylamine exhibits remarkable diversity across microbial taxa. In Nitrososphaera viennensis, a copper-containing nitrite reductase (NirK) catalyzes both:
Critical enzymatic activities:
Table 2: Kinetic parameters of hydroxylamine-processing enzymes
Enzyme | Organism | Kₘ (μM) | Vₘₐₓ (nmol·min⁻¹·mg⁻¹) |
---|---|---|---|
NirK | N. viennensis | 58 ± 7 | 420 ± 30 |
HAO | Nitrosomonas spp. | 12 ± 2 | 980 ± 45 |
Anaerobic ammonium oxidation (anammox) bacteria utilize hydroxylamine-¹⁵N hydrochloride as both electron donor and acceptor. ¹⁵N tracer studies in Brocadia sinica reactors revealed:
Table 3: Isotopic signatures in anammox systems
Process | δ¹⁵N (‰) | ¹⁵N Recovery (%) |
---|---|---|
Direct hydroxylamine use | +12.3 | 89 ± 4 |
DNRA-coupled pathway | +8.7 | 67 ± 6 |
Flux balance analysis using hydroxylamine-¹⁵N hydrochloride has mapped carbon-nitrogen coupling in:
Critical metabolic nodes:
Table 4: Metabolic flux distribution during chemolithoautotrophic growth
Pathway | Flux (mmol·gDCW⁻¹·h⁻¹) | ¹⁵N Contribution |
---|---|---|
Hydroxylamine oxidation | 4.2 ± 0.3 | 100% |
CO₂ fixation | 1.8 ± 0.2 | 18% |
Amino acid synthesis | 0.9 ± 0.1 | 72% |
Corrosive;Irritant;Health Hazard;Environmental Hazard